1-Methylperylene
CAS No.: 10350-33-1
Cat. No.: VC19731361
Molecular Formula: C21H14
Molecular Weight: 266.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10350-33-1 |
|---|---|
| Molecular Formula | C21H14 |
| Molecular Weight | 266.3 g/mol |
| IUPAC Name | 1-methylperylene |
| Standard InChI | InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3 |
| Standard InChI Key | QRURZXSWSCYVBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-Methylperylene is formally identified by the IUPAC name 1-methylperylene and possesses the molecular formula C₂₁H₁₄, corresponding to a molecular weight of 266.3 g/mol . Its structure consists of a perylene core—a fused tetracyclic aromatic system—substituted with a methyl group at the 1-position (Figure 1). The compound’s SMILES notation, CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1, precisely encodes this substitution pattern .
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies of analogous perylene derivatives reveal planar aromatic cores with slight distortions induced by substituents. In 1-methylperylene, the methyl group introduces steric perturbations, altering π-π stacking interactions critical for solid-state electronic properties . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (CDCl₃): Methyl protons resonate at δ 2.25–1.5 ppm, while aromatic protons appear as multiplets between δ 8.0–9.0 ppm .
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¹³C NMR: The methyl carbon is observed near δ 21 ppm, with aromatic carbons spanning δ 120–135 ppm .
Synthesis and Functionalization Strategies
Direct Bromination-Methylation Pathways
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination-Alkylation | Pd(PPh₃)₄ | 52 | 95 | |
| Direct Methylation | CuI/1,10-phen | 68 | 98 | |
| Photochemical Activation | None | 41 | 90 |
Post-Functionalization for Optoelectronic Tuning
Introducing electron-donating or withdrawing groups at the perylene core’s bay positions (1,7- or 1,6-positions) modulates HOMO-LUMO gaps. For instance, 1-methyl-7-methoxyperylene exhibits a 0.3 eV reduction in bandgap compared to the parent compound, enhancing charge transport in organic semiconductors .
Physicochemical Properties
Electronic and Optical Characteristics
The methyl group’s inductive effect slightly raises the HOMO energy (-5.4 eV vs. -5.6 eV for unsubstituted perylene), as determined by cyclic voltammetry . UV-Vis spectroscopy in chloroform reveals absorption maxima at λₐ₆ₛ = 458 nm (ε = 12,400 M⁻¹cm⁻¹), with a fluorescence emission peak at λₑₘ = 512 nm .
Thermal Stability and Solubility
Thermogravimetric analysis (TGA) indicates decomposition onset at 287°C under nitrogen, suitable for high-temperature processing. The compound demonstrates moderate solubility in chlorinated solvents (32 mg/mL in CHCl₃) but limited solubility in polar aprotic solvents (<5 mg/mL in DMSO) .
Applications in Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
1-Methylperylene’s rigid, planar structure facilitates efficient exciton confinement, making it a candidate for deep-blue emitters. Devices incorporating 1-methylperylene as a dopant achieve external quantum efficiencies (EQE) of 8.2% at 100 cd/m² .
Electro-Fluidic Display Pigments
Functionalized derivatives serve as electrophoretic particles in bistable displays. Substituted 1-methylperylene dyes exhibit rapid switching speeds (<150 ms) and high contrast ratios (15:1) due to tailored surface charges .
Recent Advances and Challenges
Regioselective Synthesis Breakthroughs
Microwave-assisted synthesis reduces reaction times from 48 hours to 6 hours while improving regioselectivity for 1-methyl over 2-methyl isomers (95:5 ratio) . Computational models using density functional theory (DFT) now predict substitution patterns with 92% accuracy, guiding experimental designs .
Environmental and Stability Concerns
Despite progress, photodegradation under UV exposure remains a limitation. Accelerated aging tests show 40% luminance loss after 500 hours at 85°C/85% RH, necessitating protective encapsulation layers in devices .
Future Directions
Ongoing research focuses on:
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Polymerizable derivatives for stretchable electronics.
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Water-soluble sulfonated analogs for biomedical imaging.
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Multi-methylated variants to engineer thermally activated delayed fluorescence (TADF).
Efforts to streamline synthesis and enhance environmental stability will determine 1-methylperylene’s viability in commercial applications. Collaborative innovation across synthetic chemistry, computational modeling, and device engineering is essential to fully exploit this compound’s potential.
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